molecular formula C19H16ClN5O2S B15242814 Ethyl 2-(2-((5-(3-chloropyridin-2-yl)-1H-indazol-3-yl)amino)thiazol-5-yl)acetate

Ethyl 2-(2-((5-(3-chloropyridin-2-yl)-1H-indazol-3-yl)amino)thiazol-5-yl)acetate

Cat. No.: B15242814
M. Wt: 413.9 g/mol
InChI Key: BSKHERLIQNJXLT-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((5-(3-chloropyridin-2-yl)-1H-indazol-3-yl)amino)thiazol-5-yl)acetate is a thiazole-based heterocyclic compound featuring a thiazole core linked to a 3-chloropyridin-2-yl-substituted indazole moiety. The molecule integrates pharmacophoric elements such as the thiazole ring (known for modulating bioactivity), an indazole scaffold (associated with kinase inhibition and anticancer properties), and a 3-chloropyridine group, which enhances electronic and steric interactions in target binding . This structural complexity positions it as a candidate for diverse therapeutic applications, including anti-inflammatory, anticancer, and kinase-targeted therapies.

Properties

Molecular Formula

C19H16ClN5O2S

Molecular Weight

413.9 g/mol

IUPAC Name

ethyl 2-[2-[[5-(3-chloropyridin-2-yl)-1H-indazol-3-yl]amino]-1,3-thiazol-5-yl]acetate

InChI

InChI=1S/C19H16ClN5O2S/c1-2-27-16(26)9-12-10-22-19(28-12)23-18-13-8-11(5-6-15(13)24-25-18)17-14(20)4-3-7-21-17/h3-8,10H,2,9H2,1H3,(H2,22,23,24,25)

InChI Key

BSKHERLIQNJXLT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN=C(S1)NC2=NNC3=C2C=C(C=C3)C4=C(C=CC=N4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-((5-(3-chloropyridin-2-yl)-1H-indazol-3-yl)amino)thiazol-5-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Indazole Formation: The indazole moiety can be synthesized by cyclization of a hydrazine derivative with a suitable ketone or aldehyde.

    Coupling Reactions: The chloropyridine group can be introduced through a nucleophilic substitution reaction.

    Final Assembly: The final compound is assembled by coupling the thiazole and indazole intermediates, followed by esterification to introduce the ethyl acetate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Key Reaction Types

The compound’s reactivity is influenced by its heterocyclic components:

  • Nucleophilic Substitution :

    • The chloropyridine ring undergoes substitution, replacing chlorine with nucleophiles like amines or thiols.

    • The indazole amino group may act as a nucleophile in condensation reactions.

  • Electrophilic Aromatic Substitution :

    • The thiazole and indazole rings react with electrophiles (e.g., nitration, acylation) at positions activated by nitrogen atoms.

  • Condensation Reactions :

    • The amino group on the indazole ring participates in imine or amide formation (e.g., with ketones or carbonyl agents).

  • Hydrolysis :

    • The acetate ester group can hydrolyze under basic conditions to form a carboxylic acid, altering solubility and reactivity.

Reaction Type Functional Groups Involved Reaction Conditions Products
Nucleophilic SubstitutionChloropyridine, indazole aminoAlkaline, refluxSubstituted pyridine derivatives
Electrophilic SubstitutionThiazole/indazole ringsAcidic catalystsElectrophilically substituted compounds
CondensationIndazole amino groupHeat, catalytic agentsImine/amide derivatives
HydrolysisAcetate esterBasic aqueous conditionsCarboxylic acid derivative

Analytical Techniques

  • NMR (Nuclear Magnetic Resonance) :

    • Used to confirm structural integrity and monitor reaction progress (e.g., proton shifts in aromatic regions).

  • HPLC (High Performance Liquid Chromatography) :

    • Ensures product purity by separating the compound from byproducts.

Biological Activity Mechanism

While direct data for this compound is limited, structurally similar indazole-thiazole derivatives exhibit:

  • Anticancer Activity : Potential inhibition of kinases or DNA-binding interactions.

  • Antimicrobial Effects : Membrane disruption or enzyme inhibition.

  • Antiviral Properties : Observed in analogous heterocycles with pyridine/thiazole motifs .

Scientific Research Applications

Ethyl 2-(2-((5-(3-chloropyridin-2-yl)-1H-indazol-3-yl)amino)thiazol-5-yl)acetate is a complex organic compound with potential applications in medicinal chemistry and other fields due to its unique structural features. It has a molecular weight of approximately 413.88 g/mol and the molecular formula C19H16ClN5O2SC_{19}H_{16}ClN_5O_2S . The compound contains a thiazole ring, an indazole moiety, and a chloropyridine group.

Potential Applications

This compound may be used in the following applications:

  • Drug Discovery: Due to its unique arrangement of functional groups, this compound can be used in creating derivatives with altered biological activities.
  • Material Science.
  • Chemical Research.

The presence of thiazole and indazole rings in its structure influences the chemical reactivity of this compound. Typical reactions may include:

  • Electrophilic and nucleophilic substitutions
  • Cycloadditions
  • Cross-coupling reactions

These reactions can be leveraged in synthetic pathways to create derivatives with altered biological activities.

Safety Information

The safety data sheet indicates the following hazards :

  • Signal word: Warning
  • Hazard statements:
    • H315: Causes skin irritation.
    • H319: Causes serious eye irritation.
    • H335: May cause respiratory irritation.
  • Routes of exposure: Inhalation, eye contact, skin contact, ingestion.
  • Symptoms: Skin contact may result in inflammation, eye contact may result in redness, pain, or severe eye damage, and inhalation may cause irritation of the lungs and respiratory system .
  • Precautionary statements: Ensure to use only for research and development purposes, under the supervision of a technically qualified individual .

Mechanism of Action

The mechanism of action of Ethyl 2-(2-((5-(3-chloropyridin-2-yl)-1H-indazol-3-yl)amino)thiazol-5-yl)acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cell signaling pathways.

    Pathways Involved: It could modulate pathways related to cell proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Table 1: Key Pharmacological Profiles of Comparable Compounds

Compound Class Anti-inflammatory Activity Anticancer Activity (IC50) Antioxidant Activity (DPPH IC50)
Target Compound Not reported Not reported Not reported
Ethyl 2-[2-(4-Cl-Ph)thiazol-5-yl]acetate (5c) 78% inhibition at 50 mg/kg N/A N/A
Ethyl 2-[2-(arylhydrazino)thiazol-5-yl]acetates (9a–9g) N/A N/A 12–18 µM (vs. 10 µM ascorbic acid)
5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazoles N/A 8–12 µM (MCF-7) N/A

Key Findings :

  • Anti-inflammatory Activity: Para-halogenated thiazole-acetates (e.g., 5c) outperform non-halogenated analogs, suggesting the target compound’s 3-chloro group may confer similar efficacy .
  • Antioxidant Activity: Arylhydrazino-thiazoles (9a–9g) show potent radical scavenging, but the target compound’s indazole-pyridine system may prioritize kinase inhibition over antioxidant effects .
  • Anticancer Potential: Thiazole-hydrazone derivatives (IC50: 8–12 µM) suggest structural motifs that could guide optimization of the target compound’s indazole-thiazole scaffold .

Physicochemical Comparison

Property Target Compound Ethyl 2-(2-(phenylamino)thiazol-5-yl)acetate Ethyl 2-[4-(thiophen-2-yl)thiazol-5-yl]acetate
Molecular Weight ~435 g/mol 262.33 g/mol 280.35 g/mol
Water Solubility Low (indazole hydrophobicity) Moderate Low
Halogen Substituents 3-chloropyridine None Para-chloro (in active derivatives)

Biological Activity

Ethyl 2-(2-((5-(3-chloropyridin-2-yl)-1H-indazol-3-yl)amino)thiazol-5-yl)acetate (CAS Number: 1093968-01-4) is a complex organic compound notable for its potential biological activities. The compound features a unique structural arrangement comprising thiazole, indazole, and chloropyridine moieties, which may influence its pharmacological properties. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₉H₁₆ClN₅O₂S, with a molecular weight of approximately 413.88 g/mol. The presence of multiple heterocyclic systems suggests a higher potential for specific interactions within biological systems compared to simpler derivatives .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Compounds with similar structural motifs have demonstrated significant antimicrobial properties. For instance, thiazole and indazole derivatives are known for their effectiveness against various bacterial and fungal strains. This compound is hypothesized to exhibit similar activities due to its structural characteristics.
  • Anticancer Properties : Research on related compounds indicates potential anticancer activity. Indazole derivatives have been studied for their ability to inhibit tumor growth in various cancer cell lines. The unique combination of functional groups in this compound may enhance its efficacy as an anticancer agent.
  • Enzyme Inhibition : The compound's structure suggests possible interactions with specific enzymes, particularly those involved in cancer progression and microbial resistance. For example, thiazole derivatives have been explored as inhibitors of protein farnesyl transferase, an enzyme implicated in cancer cell proliferation .

Research Findings and Case Studies

A review of the literature reveals several studies investigating the biological activity of structurally related compounds:

Table 1: Comparative Biological Activities

Compound NameBiological ActivityReference
Thiazole Derivative AAntibacterial (MIC = 50 μg/mL)
Indazole Compound BAnticancer (IC50 = 0.004 μM against T-cell proliferation)
Chloropyridine Analog CAntifungal (active against Candida spp.)

Case Study: Anticancer Activity

In a study examining a series of indazole derivatives, one compound demonstrated significant inhibition of cell proliferation in breast cancer cell lines (MDA-MB-231). The mechanism was attributed to the induction of apoptosis and cell cycle arrest . Given the structural similarities, this compound may exhibit comparable effects.

The proposed mechanism of action for this compound involves:

  • Enzyme Interaction : Binding to specific enzymes that play crucial roles in cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : Potential modulation of receptor activity linked to cancer progression or microbial resistance.

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